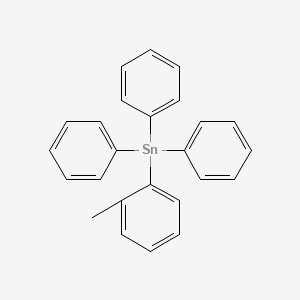

(2-Methylphenyl)(triphenyl)stannane

Description

(2-Methylphenyl)(triphenyl)stannane is an organotin compound with a central tin atom bonded to three phenyl groups and one 2-methylphenyl group. Organotin compounds like this are widely studied for their applications in organic synthesis, catalysis, and materials science.

Properties

Molecular Formula |

C25H22Sn |

|---|---|

Molecular Weight |

441.2 g/mol |

IUPAC Name |

(2-methylphenyl)-triphenylstannane |

InChI |

InChI=1S/C7H7.3C6H5.Sn/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-5H,1H3;3*1-5H; |

InChI Key |

INXMKJLHEAJIMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methylphenyl)(triphenyl)stannane can be synthesized through the Stille coupling reaction, which involves the coupling of organotin compounds with halides or pseudohalides. The reaction typically requires a palladium catalyst and can be carried out under mild conditions. For example, the reaction between 2-methylphenyl bromide and triphenyltin chloride in the presence of a palladium catalyst can yield (2-Methylphenyl)(triphenyl)stannane .

Industrial Production Methods

Industrial production of (2-Methylphenyl)(triphenyl)stannane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl)(triphenyl)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form organotin oxides.

Reduction: Reduction reactions can convert the compound into different organotin hydrides.

Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.

Major Products

Oxidation: Organotin oxides.

Reduction: Organotin hydrides.

Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

(2-Methylphenyl)(triphenyl)stannane has several applications in scientific research:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

Industry: Utilized in the production of polymers and materials with specific properties.

Comparison with Similar Compounds

Positional Isomers: (4-Methylphenyl)(triphenyl)stannane

The 4-methylphenyl analog (C25H22Sn, average mass 441.162 g/mol) serves as a key comparator. Differences in substituent position (ortho vs. para) influence steric and electronic properties:

- Electronic Effects : Electron-donating methyl groups in the para position may stabilize the tin center more effectively than ortho substitution, altering ligand exchange kinetics .

| Property | (2-Methylphenyl)(triphenyl)stannane | (4-Methylphenyl)(triphenyl)stannane |

|---|---|---|

| Molecular Formula | C25H22Sn | C25H22Sn |

| Average Mass (g/mol) | ~441.16 (inferred) | 441.162 |

| Substituent Position | Ortho-methyl | Para-methyl |

| Steric Hindrance | High | Moderate |

Other Aryl-Substituted Triphenylstannanes

- Pent-2-enyl(triphenyl)stannane (C17H18Sn): Exhibits stereoselective transmetallation under kinetic control, forming anti-allyltin trichlorides. The presence of an alkenyl group contrasts with aryl substituents, leading to divergent reactivity in palladium-catalyzed couplings .

- Triphenyl[(1,1,1-triphenylstannyl)methyl]stannane (C38H34Sn2): Features a bis-stannane structure with tetrahedral geometry (deviation ≤7°) and crystallizes in a monoclinic system (space group P21/c). Its extended structure highlights the impact of bridging groups on packing and stability .

| Property | Pent-2-enyl(triphenyl)stannane | Triphenyl[(1,1,1-triphenylstannyl)methyl]stannane |

|---|---|---|

| Molecular Formula | C17H18Sn | C38H34Sn2 |

| Reactivity | Stereoselective transmetallation | Stable tetrahedral geometry |

| Crystal System | N/A | Monoclinic (P21/c) |

Comparison with Other Organometallics

Stannanes are often compared to germanes and silanes in cross-coupling reactions:

- Reactivity : Stannanes (e.g., (2-methylphenyl)(triphenyl)stannane) typically exhibit higher phenyl-transfer efficiency than silanes but lower than germanes under fluoride-promoted conditions .

- Stability: Organogermanes are more moisture-sensitive, whereas stannanes balance stability and reactivity for synthetic applications .

| Property | Stannanes | Germanes | Silanes |

|---|---|---|---|

| Phenyl-Transfer Efficiency | Moderate | High | Low |

| Stability in Moisture | Moderate | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.